1-(4-Bromophenyl)ethanamine
Overview
Description
1-(4-Bromophenyl)ethanamine is a chemical compound with the molecular formula C8H10BrN . It may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)ethanamine consists of a bromine atom attached to the fourth carbon of a phenyl ring, which is further attached to an ethylamine group .Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-Bromophenyl)ethanamine are not detailed in the search results .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)ethanamine has a molecular weight of 200.08 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 258.9±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The flash point is 110.4±20.4 °C . The refractive index is 1.572 .Scientific Research Applications
Synthesis Applications
- Synthesis of Intermediate Compounds : 1-(4-Bromophenyl)ethanamine is used in the synthesis of various intermediate compounds. For example, it is involved in the synthesis of 2-(Phenylthio)ethanamine, an intermediate of Bcl-2 inhibitor ABT-263, using the Gabriel reaction (Zhou Youjun, 2010). Another example includes its use in the preparation of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), synthesized from [2-14C]ethan-1-01-2-amine hydrochloride (P. Bach & J. Bridges, 1982).
Catalytic and Chemical Reactions
- Role in Catalytic Reactions : The compound plays a role in various catalytic and chemical reactions. For instance, it is used in the synthesis of chiral, conformationally mobile tripodal ligands, forming complexes with ZnII and CuII salts (J. Canary et al., 1998). Additionally, its derivatives are used in cyclometallation reactions with palladium(II) acetate, showing catalytic properties in the reduction of various functional groups (Puspendra Singh et al., 2019).
Synthesis of Pharmaceutical Compounds
- Pharmaceutical Compound Synthesis : This compound is integral in synthesizing pharmaceutical compounds. For example, it is used in the synthesis of N-Acetyl enamides, specifically N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with Iron(II) acetate (Wenjun Tang et al., 2014). It is also involved in the synthesis of Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor used in treating psoriasis (J. Shan et al., 2015).
Studies in Organic Chemistry
- Organic Chemistry Research : It plays a significant role in organic chemistryresearch. One example is its use in the synthesis of enamines, as seen in the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base, analyzed using various spectral techniques (I. Warad et al., 2016). Additionally, it is used in the study of pyrrolo[1,2-a]quinolines and ullazines synthesis under visible light irradiation (Amrita Das et al., 2016).
Development of Bioactive Compounds
- Synthesis of Bioactive Compounds : The compound is also crucial in developing bioactive compounds, such as chalcones with N-substituted ethanamine, which have shown promising antiamoebic activity (Saadia Leeza Zaidi et al., 2015). Moreover, it is used in synthesizing Schiff base ligands for mononuclear manganese(III) complexes, demonstrating potential in phospho-ester bond hydrolysis (Tonmoy Chakraborty et al., 2018).
Safety And Hazards
1-(4-Bromophenyl)ethanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system . It also has hazard statements H302, H314, H315, H319, H335, and precautionary statements P261, P264, P271, P280, P301, P301, P302, P303, P304, P305, P310, P313, P330, P331, P332, P337, P338, P340, P351, P352, P353, P361, P363, P405 .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMSEPDYJGBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947215 | |
Record name | 1-(4-Bromophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)ethanamine | |
CAS RN |
24358-62-1, 27298-97-1, 45791-36-4 | |
Record name | 1-(4-Bromophenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24358-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromo-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-1-(4-Bromophenyl)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-4-Bromo-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Bromophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromo-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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